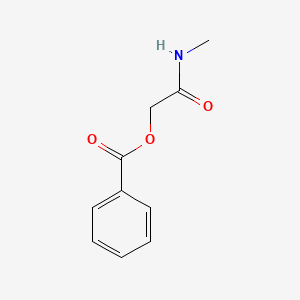
Benzoic acid methylcarbamoylmethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid methylcarbamoylmethyl ester: is an organic compound that belongs to the ester family. Esters are known for their pleasant aromas and are widely used in various industries, including pharmaceuticals, food, and cosmetics. This particular ester is derived from benzoic acid and methylcarbamoylmethyl alcohol, resulting in a compound with unique chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification: The most common method for preparing benzoic acid methylcarbamoylmethyl ester is through the esterification of benzoic acid with methylcarbamoylmethyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Transesterification: Another method involves the transesterification of methyl benzoate with methylcarbamoylmethyl alcohol. This reaction can be catalyzed by a base such as sodium methoxide.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts and microwave-assisted reactions are also explored to enhance reaction rates and reduce energy consumption .
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: Benzoic acid methylcarbamoylmethyl ester can undergo hydrolysis in the presence of an acid or base to yield benzoic acid and methylcarbamoylmethyl alcohol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Aminolysis: Reaction with amines can convert the ester into amides.
Common Reagents and Conditions:
Acidic Hydrolysis: Requires a strong acid catalyst like hydrochloric acid and water.
Basic Hydrolysis (Saponification): Uses a strong base like sodium hydroxide.
Reduction: Utilizes lithium aluminum hydride or diisobutylaluminum hydride.
Aminolysis: Involves amines such as ammonia or primary amines.
Major Products:
Hydrolysis: Benzoic acid and methylcarbamoylmethyl alcohol.
Reduction: Benzoic alcohol and methylcarbamoylmethyl alcohol.
Aminolysis: Benzoic amide and methylcarbamoylmethyl amide.
Scientific Research Applications
Chemistry:
- Used as an intermediate in organic synthesis for the preparation of various pharmaceuticals and fine chemicals.
- Employed in the study of esterification and transesterification reactions.
Biology:
- Investigated for its potential antimicrobial properties.
- Studied for its role in metabolic pathways involving ester hydrolysis.
Medicine:
- Explored as a potential prodrug for delivering active pharmaceutical ingredients.
- Used in the formulation of topical medications due to its ability to penetrate the skin.
Industry:
- Utilized in the production of fragrances and flavoring agents.
- Applied in the manufacture of polymers and resins .
Mechanism of Action
The mechanism of action of benzoic acid methylcarbamoylmethyl ester involves its hydrolysis to benzoic acid and methylcarbamoylmethyl alcohol. Benzoic acid is known to exert antimicrobial effects by disrupting microbial cell membranes and inhibiting enzyme activity. The ester itself may also interact with biological membranes, enhancing the delivery of active compounds .
Comparison with Similar Compounds
Methyl benzoate: Another ester of benzoic acid, commonly used in fragrances and as a solvent.
Ethyl benzoate: Similar in structure and used in similar applications as methyl benzoate.
Benzyl benzoate: Used as a medication and insect repellent.
Uniqueness: Benzoic acid methylcarbamoylmethyl ester is unique due to the presence of the methylcarbamoylmethyl group, which imparts distinct chemical properties and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound .
Properties
CAS No. |
106231-50-9 |
|---|---|
Molecular Formula |
C10H11NO3 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
[2-(methylamino)-2-oxoethyl] benzoate |
InChI |
InChI=1S/C10H11NO3/c1-11-9(12)7-14-10(13)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,11,12) |
InChI Key |
ZWAHHEQQTJUTPW-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)COC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















